(Z)-2-(3,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Description
(Z)-2-(3,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C24H21NO6 and its molecular weight is 419.433. The purity is usually 95%.
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Biological Activity
(Z)-2-(3,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one, with CAS number 929493-75-4 and molecular formula C24H21NO6, represents a novel compound in the class of benzofuroxazines. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the existing literature on its biological activities, supported by data tables and case studies.
Property | Value |
---|---|
Molecular Formula | C24H21NO6 |
Molecular Weight | 419.4 g/mol |
CAS Number | 929493-75-4 |
Anticancer Activity
Recent studies indicate that derivatives of benzofuroxazines exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate to high cytotoxicity.
A study by Chahal et al. highlighted that compounds with similar structures showed enhanced superoxide dismutase activity while reducing catalase activity in tumor cells, suggesting a mechanism involving reactive oxygen species (ROS) generation leading to apoptosis .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed through various assays:
- Inhibition of COX Enzymes : The compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
- Cytokine Production : It reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages.
These findings suggest that this compound could be a promising candidate for the development of anti-inflammatory drugs.
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against a range of bacteria and fungi:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
The results indicated that the compound exhibits moderate antibacterial and antifungal activities, making it a potential candidate for further exploration in infectious disease treatments.
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- In vitro studies conducted on MCF-7 cells revealed that treatment with the compound led to a significant decrease in cell viability after 48 hours.
- Flow cytometry analysis indicated an increase in early and late apoptotic cells.
- Research on Anti-inflammatory Mechanisms :
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-8-(furan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6/c1-27-20-7-5-15(10-21(20)28-2)11-22-23(26)17-6-8-19-18(24(17)31-22)13-25(14-30-19)12-16-4-3-9-29-16/h3-11H,12-14H2,1-2H3/b22-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHWQOFQLALBJU-JJFYIABZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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